

ATTO 590 for PALM and dSTORM Imaging: Application Notes and Protocols

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Compound of Interest

Compound Name: ATTO 590

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This document provides detailed application notes and protocols for utilizing the fluorescent dye **ATTO 590** in Photoactivated Localization Microscopy (PALM) and direct Stochastic Optical Reconstruction Microscopy (dSTORM), two powerful super-resolution imaging techniques.

Introduction to ATTO 590 for Super-Resolution Microscopy

ATTO 590 is a rhodamine-based fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability, making it a highly suitable candidate for single-molecule detection and super-resolution microscopy.^{[1][2][3]} Its moderately hydrophilic nature and availability with various reactive groups (e.g., NHS-ester, Maleimide, Phalloidin) facilitate the labeling of a wide range of biological molecules, including proteins and nucleic acids.^{[3][4]}

In the context of single-molecule localization microscopy (SMLM) techniques like PALM and dSTORM, the ability of a fluorophore to be switched between a fluorescent "on" state and a dark "off" state is paramount. While PALM traditionally utilizes photoactivatable fluorescent proteins, organic dyes such as **ATTO 590** can be employed in what is sometimes referred to as "organic dye PALM" or, more commonly, in dSTORM.^{[5][6]} In dSTORM, the photoswitching of conventional organic dyes is induced by the chemical environment, typically a specialized imaging buffer.^[7]

Quantitative Photophysical and Photoswitching Properties of ATTO 590

The performance of **ATTO 590** in SMLM is dictated by its photophysical and photoswitching characteristics. The following tables summarize key quantitative data for **ATTO 590**.

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	593 nm	[2]
Emission Maximum (λ_{em})	622 nm	[2]
Molar Extinction Coefficient	120,000 M ⁻¹ cm ⁻¹	[2]
Fluorescence Quantum Yield	0.80	[2]
Fluorescence Lifetime (τ)	3.7 ns	[2]

Table 1: General Photophysical Properties of **ATTO 590**.

Parameter	Value/Range	Conditions	Reference(s)
Imaging Buffer	200 mM MEA, pH 7.4	dSTORM	[8]
Excitation Laser Power	4 kW/cm ² @ 568 nm	dSTORM	[8]
On-Time	Varies with buffer and laser power	dSTORM	
Off-Time	Varies with buffer and laser power	dSTORM	
Duty Cycle	Varies with buffer and laser power	dSTORM	
Photon Count per Localization	Varies with buffer and laser power	dSTORM	
Localization Precision	Dependent on photon count and setup	SMLM	
Switching Cycles	Varies with buffer and laser power	dSTORM	

Table 2: Photoswitching Characteristics of **ATTO 590** in dSTORM (representative values). Note: Quantitative photoswitching parameters are highly dependent on the specific experimental setup, including the imaging buffer composition, laser power, and camera settings. The values in this table are indicative and should be optimized for each experiment.

Experimental Protocols

Labeling of Proteins with **ATTO 590**

Successful SMLM imaging begins with optimal labeling of the target protein. The choice of reactive derivative of **ATTO 590** depends on the available functional groups on the protein of interest.

Protocol for Amine-Reactive Labeling using **ATTO 590** NHS-Ester:

This protocol is suitable for labeling primary amines (e.g., lysine residues) on proteins.[4]

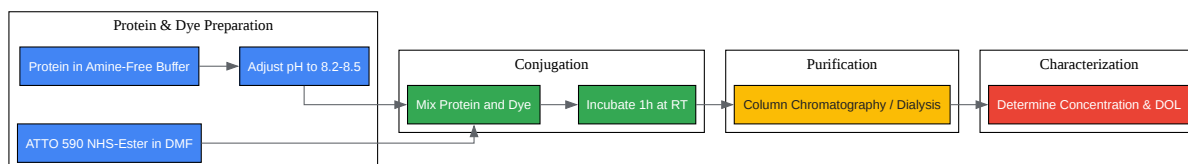
- Protein Preparation:
 - Dissolve the protein in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 2-10 mg/mL. Buffers containing primary amines like Tris or glycine are not suitable as they will compete for the dye.[\[4\]](#)
 - Adjust the pH of the protein solution to 8.2-8.5 using a sodium bicarbonate buffer. This ensures that the primary amino groups are deprotonated and reactive.[\[4\]](#)
- Dye Preparation:
 - Dissolve **ATTO 590** NHS-ester in anhydrous dimethylformamide (DMF) to a concentration of 10 mg/mL. This solution should be prepared fresh.[\[4\]](#)
- Conjugation Reaction:
 - Add the dissolved **ATTO 590** NHS-ester to the protein solution. The molar ratio of dye to protein should be optimized for each target protein to achieve the desired degree of labeling (DOL). A starting point is a 5-10 fold molar excess of the dye.
 - Incubate the reaction mixture for 1 hour at room temperature, protected from light.[\[4\]](#)
- Purification:
 - Separate the labeled protein from the unconjugated dye using a desalting column (e.g., Sephadex G-25) or dialysis.
- Characterization:
 - Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm and 594 nm.

Protocol for Thiol-Reactive Labeling using **ATTO 590** Maleimide:

This protocol is suitable for labeling cysteine residues on proteins.

- Protein Preparation:

- Dissolve the protein in a suitable buffer at pH 7.2-7.5 (e.g., PBS, HEPES).[4] If the protein contains disulfide bonds that need to be labeled, they must first be reduced to free thiols.
- Ensure the buffer is free of reducing agents that could react with the maleimide.
- Dye Preparation:
 - Dissolve **ATTO 590** Maleimide in DMF to a concentration of 10 mg/mL immediately before use.
- Conjugation Reaction:
 - Add the dissolved **ATTO 590** Maleimide to the protein solution. A 10-20 fold molar excess of the dye is a good starting point.
 - Incubate for 2 hours at room temperature, protected from light.
- Purification and Characterization:
 - Follow the same purification and characterization steps as for the amine-reactive labeling.



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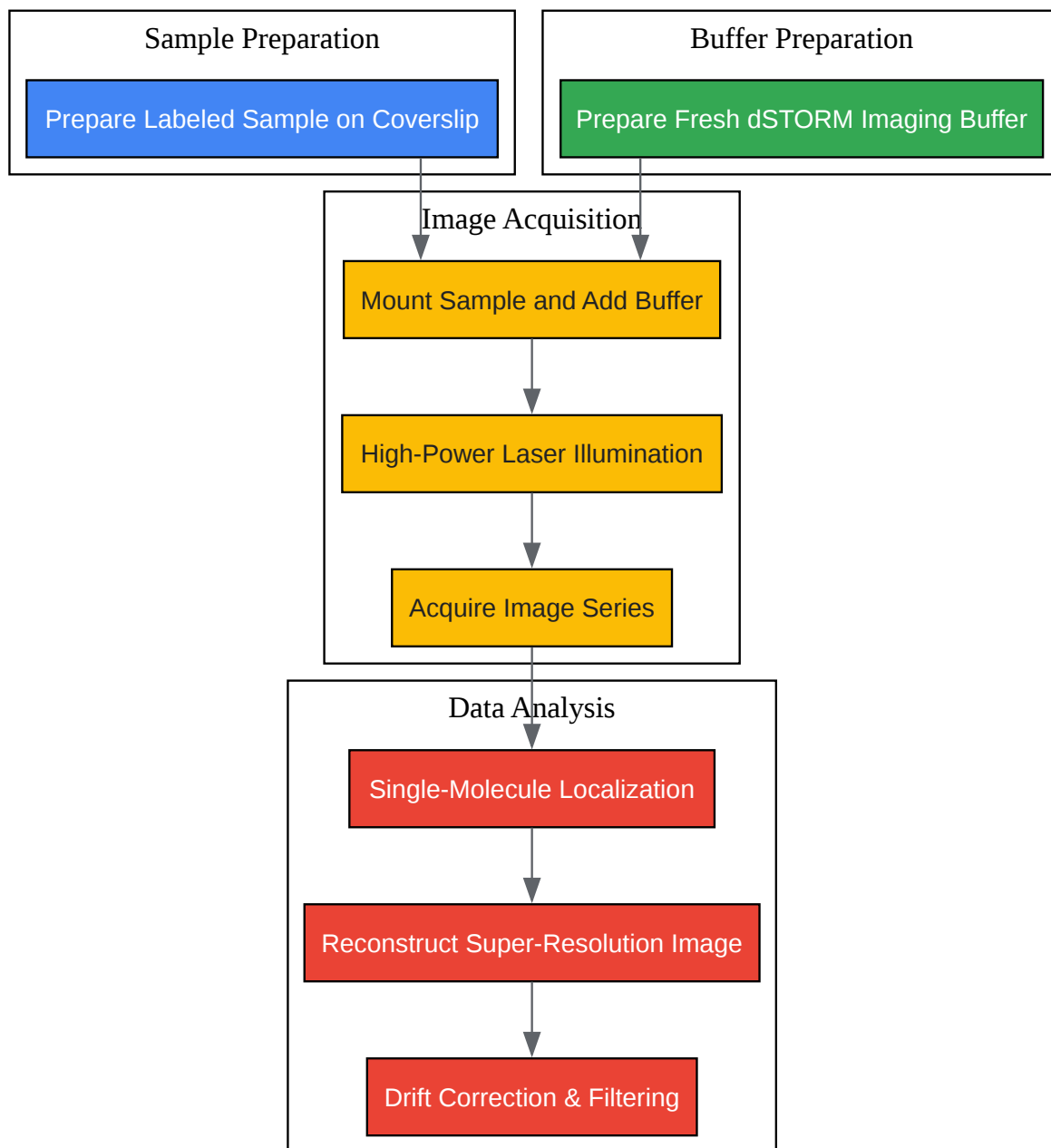
Figure 1: Workflow for labeling proteins with **ATTO 590** NHS-Ester.

dSTORM Imaging Protocol for ATTO 590

This protocol provides a general framework for dSTORM imaging of fixed cells labeled with **ATTO 590**.

- Sample Preparation:
 - Culture and fix cells on high-quality coverslips suitable for microscopy.
 - Perform immunofluorescence staining or other labeling methods to conjugate **ATTO 590** to the target structure.
 - Ensure a high labeling density for accurate reconstruction of the target structure.
- dSTORM Imaging Buffer Preparation:
 - A common dSTORM buffer for rhodamine dyes like **ATTO 590** includes a thiol and an oxygen scavenging system. A recommended starting point is a buffer containing 200 mM mercaptoethylamine (MEA) at pH 7.4.[8]
 - Stock Solutions:
 - 1 M MEA in HCl (pH adjusted to ~7.5-8.0)
 - GLOX solution (Glucose Oxidase and Catalase)
 - Buffer B (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 10% w/v glucose)
 - Final Imaging Buffer (prepare fresh):
 - To Buffer B, add the GLOX solution and MEA to their final concentrations.
- Imaging Acquisition:
 - Mount the coverslip in an imaging chamber and add the freshly prepared dSTORM imaging buffer.
 - Use a microscope equipped for SMLM with a high-power laser for excitation (e.g., 561 nm or 594 nm).

- Illuminate the sample with high laser power (e.g., 4 kW/cm²) to induce photoswitching of the **ATTO 590** molecules.[8]
- Acquire a time series of images (typically 10,000 to 50,000 frames) with a sensitive camera (e.g., EMCCD or sCMOS). The exposure time should be optimized to capture single-molecule blinking events (typically 10-50 ms).
- Data Analysis:
 - Process the raw image data using a single-molecule localization software (e.g., ThunderSTORM, rapidSTORM) to detect and localize the individual blinking events with sub-pixel precision.
 - Reconstruct the super-resolved image from the list of localizations.
 - Perform post-processing steps such as drift correction and filtering of localizations based on photon count and localization precision.



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Figure 2: General workflow for dSTORM imaging.

PALM Imaging Protocol with ATTO 590

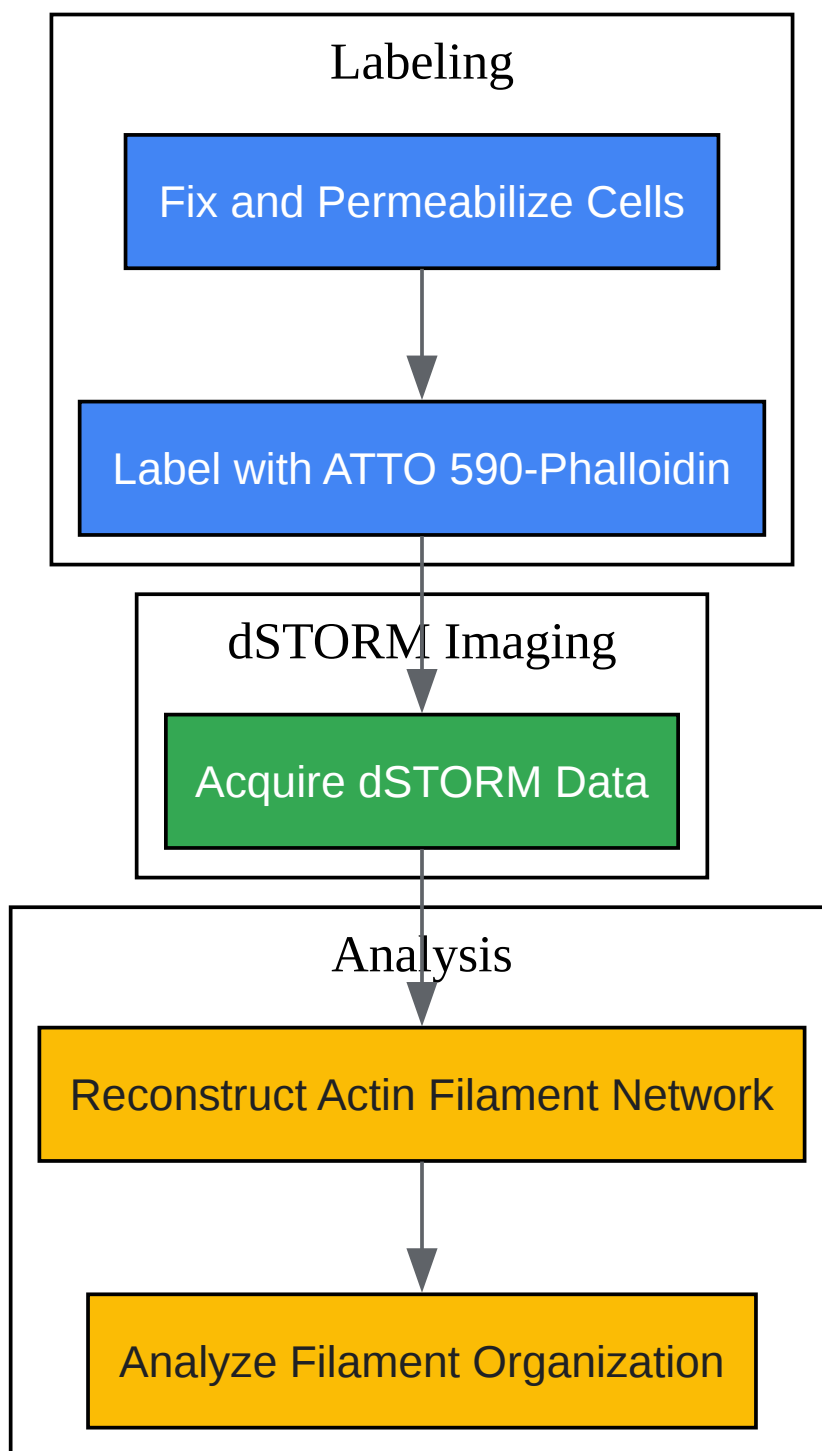
While less common than using photoactivatable fluorescent proteins, organic dyes can be used in PALM-like experiments. This often involves a photoactivation or photoconversion step induced by a separate laser.

- Labeling:
 - Label the protein of interest with **ATTO 590** as described in section 3.1.
- Sample Preparation:
 - Prepare fixed cells on coverslips as for dSTORM.
- Imaging:
 - Use a two-laser setup: an activation laser (e.g., 405 nm) and an excitation laser (e.g., 561 nm or 594 nm).
 - Start with a low power of the activation laser to sparsely activate a subset of **ATTO 590** molecules.
 - Image the activated molecules with the excitation laser until they photobleach.
 - Repeat the activation and imaging cycle until a sufficient number of localizations are collected.
 - The imaging buffer for this type of experiment may be simpler than for dSTORM, often a standard buffer like PBS, as the "off" state is the initial, unactivated state of the dye.
- Data Analysis:
 - The data analysis workflow is similar to that of dSTORM.

Application Examples

Imaging the Actin Cytoskeleton

The actin cytoskeleton plays a crucial role in cell morphology, motility, and intracellular transport. dSTORM with **ATTO 590**-phalloidin allows for the visualization of the intricate network of actin filaments with nanoscale resolution.



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Figure 3: Workflow for dSTORM imaging of the actin cytoskeleton.

Visualizing Synaptic Proteins

The precise organization of proteins at the synapse is critical for neuronal communication. dSTORM with **ATTO 590**-labeled antibodies against synaptic proteins can reveal the nanoscale distribution and clustering of these proteins in pre- and post-synaptic compartments.

Troubleshooting

Problem	Possible Cause(s)	Suggested Solution(s)
No or weak blinking	- Incorrect imaging buffer composition or pH.- Insufficient laser power.- Low labeling density.	- Prepare fresh imaging buffer and verify the pH.- Increase the excitation laser power.- Optimize the labeling protocol to increase the DOL or use a higher concentration of the labeling reagent.
High background fluorescence	- Autofluorescence from the sample or medium.- Unbound dye.	- Use an antifade mounting medium or a buffer with an oxygen scavenging system.- Thoroughly wash the sample after labeling to remove unbound dye.- Use a spectrally distinct fluorophore if autofluorescence is a major issue.
Rapid photobleaching	- High laser power.- Inefficient oxygen scavenging system.	- Reduce the laser power to the minimum required for efficient switching.- Ensure the GLOX system in the imaging buffer is active.
Poor localization precision	- Low photon count per localization.- High background noise.- Microscope drift.	- Optimize the imaging buffer and laser power to maximize the photon yield.- Reduce background fluorescence.- Use a drift correction algorithm during data analysis or a hardware-based drift stabilization system.

Table 3: Common Troubleshooting Steps for **ATTO 590** in dSTORM.

Conclusion

ATTO 590 is a versatile and robust fluorescent dye that is well-suited for super-resolution imaging with dSTORM and can be adapted for PALM-like experiments. Its bright fluorescence and high photostability allow for the acquisition of high-quality single-molecule localization data. By following the detailed protocols and troubleshooting guidelines provided in this document, researchers can effectively utilize **ATTO 590** to investigate a wide range of biological questions at the nanoscale.

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